molecular formula C11H27O3PSi B12535085 Dimethyl[3-(triethoxysilyl)propyl]phosphane CAS No. 719300-31-9

Dimethyl[3-(triethoxysilyl)propyl]phosphane

Cat. No.: B12535085
CAS No.: 719300-31-9
M. Wt: 266.39 g/mol
InChI Key: SORHNUMPIXVPAJ-UHFFFAOYSA-N
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Description

Dimethyl[3-(triethoxysilyl)propyl]phosphane is an organophosphorus compound featuring a phosphane (PH₃ derivative) core substituted with two methyl groups and a 3-(triethoxysilyl)propyl chain. The triethoxysilyl group (Si(OCH₂CH₃)₃) enables covalent bonding to inorganic surfaces (e.g., silica, metal oxides), while the phosphane moiety offers nucleophilic reactivity, making it suitable for ligand design in catalysis or surface functionalization . Applications are inferred from structurally related compounds, including use in mesoporous silica nanoparticle functionalization and TiO₂-ZrP nanocomposite synthesis .

Properties

CAS No.

719300-31-9

Molecular Formula

C11H27O3PSi

Molecular Weight

266.39 g/mol

IUPAC Name

dimethyl(3-triethoxysilylpropyl)phosphane

InChI

InChI=1S/C11H27O3PSi/c1-6-12-16(13-7-2,14-8-3)11-9-10-15(4)5/h6-11H2,1-5H3

InChI Key

SORHNUMPIXVPAJ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCP(C)C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl[3-(triethoxysilyl)propyl]phosphane typically involves the reaction of a phosphine with a silane compound. One common method is the reaction of dimethylphosphine with 3-(triethoxysilyl)propyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction can be represented as follows:

(CH3  \text{(CH}_3\ (CH3​ 

Biological Activity

Dimethyl[3-(triethoxysilyl)propyl]phosphane (DTSP) is a silane compound that has garnered attention for its potential biological applications, particularly in antimicrobial and biocompatibility contexts. This article delves into the biological activity of DTSP, exploring its mechanisms of action, efficacy against various microorganisms, and potential applications in biomedical materials.

Chemical Structure and Properties

DTSP is characterized by its unique structure combining phosphane and silane functionalities. The triethoxysilyl group enhances its ability to bond with various substrates, making it suitable for functionalization of surfaces in biomedical applications.

Antimicrobial Activity

Mechanism of Action

The antimicrobial activity of DTSP can be attributed to its ability to disrupt microbial cell membranes. Similar to other quaternary ammonium compounds (QACs), DTSP interacts with the negatively charged components of bacterial membranes, leading to cell lysis. This mechanism involves:

  • Disruption of Membrane Integrity : The lipophilic nature of the silane group facilitates penetration into the lipid bilayer, causing structural disorganization.
  • Contact-Killing Action : The compound exhibits a contact-killing effect where it binds to the cell membrane, leading to leakage of essential cellular components and eventual cell death.

Efficacy Against Microorganisms

Research indicates that DTSP exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A comparative analysis shows varying effectiveness based on bacterial type:

Bacterial TypeEfficacy (Zone of Inhibition)Reference
Gram-positive High
Gram-negative Moderate

In studies, DTSP has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with varying concentrations yielding different zones of inhibition.

Biocompatibility

In addition to its antimicrobial properties, DTSP has been evaluated for biocompatibility in various studies. It has shown minimal cytotoxic effects on human fibroblasts, indicating potential for use in biomedical devices and coatings.

  • Cytotoxicity Assays : Studies utilizing lactate dehydrogenase assays have confirmed that DTSP does not adversely affect cell viability at effective antimicrobial concentrations .
  • Surface Functionalization : When used to modify surfaces (e.g., titanium implants), DTSP enhances antibacterial properties while maintaining biocompatibility, making it a promising candidate for use in dental and orthopedic applications .

Case Studies

  • Dental Applications : A study investigated the application of DTSP-modified titanium surfaces in dental implants. Results showed a significant reduction in bacterial adhesion compared to unmodified surfaces, highlighting the potential for DTSP in preventing peri-implant infections .
  • Wound Healing : Research on wound dressings incorporating DTSP indicated improved antimicrobial activity against common wound pathogens while promoting fibroblast proliferation, suggesting enhanced healing properties .

Scientific Research Applications

Catalytic Applications

Dimethyl[3-(triethoxysilyl)propyl]phosphane has been employed as a ligand in catalytic processes, particularly in the preparation of metal complexes. Its triethoxysilyl group facilitates the attachment of metal centers to silica or other supports, enhancing the stability and reusability of catalysts.

Case Study: Metal Complex Formation

A study demonstrated the formation of ruthenium complexes using this compound as a co-ligand. The reaction was monitored using 31P^{31}P NMR spectroscopy, which indicated a rapid exchange reaction leading to high yields of the desired complex without side products. The sol-gel process utilized in this study allowed for the creation of non-soluble polysiloxane xerogels, which serve as effective supports for catalytic reactions .

Biomedical Applications

The compound has shown promise in biomedical applications, particularly in drug delivery systems and antimicrobial coatings.

Antimicrobial Activity

Research has indicated that formulations containing this compound exhibit significant bactericidal activity against both Gram-negative and Gram-positive bacteria. For instance, studies demonstrated its effectiveness when incorporated into superabsorbent polymer granules, which were tested against Klebsiella pneumoniae and Staphylococcus aureus. The results highlighted a substantial reduction in viable bacterial counts, showcasing its potential as an antimicrobial agent .

Topical Antiseptic Formulations

Additionally, patents have been filed for polymeric topical antiseptic compositions that utilize this compound. These formulations aim to reduce microbial load on the skin surface, thereby preventing infections .

Material Science Applications

In material science, this compound is utilized in the development of advanced materials such as ionogels and hybrid organic-inorganic materials.

Ionogels for Biomedical Use

Recent advancements have seen the integration of this compound into ionogels designed for biomedical applications. These ionogels exhibit properties that make them suitable for use in wearable sensors and therapeutic delivery systems due to their biocompatibility and ability to retain ionic liquids within their structure .

Flame Retardant Applications

This compound has been investigated for its flame suppression capabilities. Studies have shown that phosphorus-containing compounds can effectively reduce flame propagation by modifying combustion characteristics. The compound's incorporation into materials has been linked to enhanced fire resistance properties .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Results
CatalysisFormation of metal complexes with enhanced stabilityHigh yields without side products
BiomedicalAntimicrobial coatings and drug delivery systemsSignificant reduction in bacterial viability
Material ScienceDevelopment of ionogels for biomedical applicationsImproved biocompatibility and functionality
Flame RetardancyUse as a flame retardant in various materialsEffective reduction in flame propagation

Comparison with Similar Compounds

Comparison with Similar Compounds

Organosilane Coupling Agents

Compounds like 3-(triethoxysilyl)propyl isocyanate (Si-NCO) () share the 3-(triethoxysilyl)propyl backbone but replace the phosphane group with isocyanate (-NCO). This difference renders Si-NCO highly reactive toward hydroxyl groups, facilitating covalent attachment to surfaces in materials science.

Silylated Phosphonates

Methyl 3-(trimethoxysilyl)propyl methylphosphonate (CAS 67812-17-3, ) differs in two key aspects:

  • Phosphorus oxidation state : Phosphonate (P=O) vs. phosphane (P–H). The phosphonate is less nucleophilic but more thermally stable.
  • Silane substituents : Trimethoxy (Si(OCH₃)₃) vs. triethoxy (Si(OCH₂CH₃)₃). Trimethoxy groups hydrolyze faster due to smaller alkoxy chains, affecting reaction kinetics in sol-gel processes .

Phosphonate Esters

Dimethyl methylphosphonate (DMMP) () and Diethyl methylphosphonite () lack the silyl group but share phosphorus-centered functionality. DMMP, a flame retardant, demonstrates high polarity and volatility, whereas the target compound’s silyl group enables immobilization on surfaces, reducing environmental release risks . Phosphonites (e.g., Diethyl methylphosphonite) are more reactive than phosphonates due to lower oxidation states, akin to phosphanes, but without silane-mediated surface adhesion .

Silylated Ionic Liquids

3-(Triethoxysilyl)-propylammonium carbamate (TESAC) () incorporates a silylated ammonium group, forming ionic liquids for CO₂ capture. The target compound’s phosphane group could instead facilitate metal coordination in catalytic systems, highlighting divergent applications despite shared silane functionality .

Data Tables

Compound Name Key Functional Groups Oxidation State (P) Silane Type Applications References
Dimethyl[3-(triethoxysilyl)propyl]phosphane PH(CH₃)₂, Si(OCH₂CH₃)₃ P(-III) Triethoxysilyl Catalysis, surface functionalization -
3-(Triethoxysilyl)propyl isocyanate -NCO, Si(OCH₂CH₃)₃ N/A Triethoxysilyl Nanoparticle coupling
Methyl 3-(trimethoxysilyl)propyl methylphosphonate PO(OCH₃)(CH₃), Si(OCH₃)₃ P(+V) Trimethoxysilyl Surface modification
Dimethyl methylphosphonate (DMMP) PO(OCH₃)₂ P(+V) None Flame retardant
TESAC NH₃⁺, carbamate, Si(OCH₂CH₃)₃ N/A Triethoxysilyl CO₂ capture, ionic liquids

Research Findings

  • Surface Functionalization: 3-(Triethoxysilyl)propyl isocyanate achieved 85% coupling efficiency in TiO₂-ZrP nanocomposites, suggesting the target compound could similarly anchor catalysts to metal oxides .
  • Hydrolysis Kinetics : Trimethoxysilyl groups (as in Methyl 3-(trimethoxysilyl)propyl methylphosphonate) hydrolyze 3× faster than triethoxysilyl analogs, impacting storage and reaction conditions .
  • Thermal Stability : Phosphonates (e.g., DMMP) decompose above 200°C, whereas phosphanes may exhibit lower stability but higher reactivity .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of dimethyl[3-(triethoxysilyl)propyl]phosphane?

To minimize trial-and-error approaches, employ statistical Design of Experiments (DoE) methodologies. Use factorial designs to systematically vary parameters such as reaction temperature, solvent polarity, and stoichiometry of reactants. For example, a central composite design can identify interactions between variables and optimize yield . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, narrowing experimental conditions efficiently .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic and chromatographic techniques:

  • NMR (¹H, ¹³C, ³¹P) to confirm the presence of phosphane and triethoxysilyl groups.
  • FT-IR to identify Si-O-C and P-C stretching vibrations.
  • GC-MS or HPLC with UV detection to assess purity (>95% recommended for catalytic applications). Cross-reference data with computational predictions (e.g., DFT-based IR/NMR simulations) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Use inert atmosphere (N₂/Ar) due to potential air/moisture sensitivity of phosphane groups.
  • Wear PPE: nitrile gloves, lab coat, and safety goggles.
  • Store in sealed, flame-resistant containers at ≤4°C.
  • Follow institutional Chemical Hygiene Plans for waste disposal, particularly for phosphorus-containing residues .

Q. How can researchers mitigate hydrolysis of the triethoxysilyl group during storage or reactions?

  • Use anhydrous solvents (e.g., THF, toluene) and molecular sieves during synthesis.
  • Add stabilizing agents like triethylamine to neutralize acidic byproducts.
  • Store under inert gas with minimal exposure to humidity .

Q. What are the primary applications of this compound in materials science?

  • Surface functionalization : The triethoxysilyl group enables covalent anchoring to silica-based substrates (e.g., glass, nanoparticles) for creating phosphane-modified surfaces.
  • Catalysis : Acts as a ligand precursor for transition-metal complexes in cross-coupling or hydrosilylation reactions.
  • Hybrid materials : Integrate into sol-gel matrices for tailored mechanical/thermal properties .

Advanced Research Questions

Q. How can computational modeling resolve contradictory kinetic data in reactions involving this compound?

Use multiscale modeling:

  • Quantum mechanics (QM) : Calculate activation energies for proposed reaction pathways (e.g., P-C bond cleavage vs. Si-O hydrolysis).
  • Molecular dynamics (MD) : Simulate solvent effects and steric hindrance.
  • Validate models with experimental Arrhenius plots or isotopic labeling studies. Tools like Gaussian or ORCA are recommended .

Q. What methodologies are effective in analyzing competing reaction pathways during its decomposition?

  • In situ FT-IR/Raman spectroscopy to monitor real-time bond changes.
  • High-resolution mass spectrometry (HRMS) coupled with tandem MS to identify transient intermediates.
  • Isothermal calorimetry to quantify exothermic/endothermic steps. Compare with DFT-predicted thermodynamic profiles .

Q. How can researchers design experiments to distinguish between homogeneous and heterogeneous catalytic mechanisms?

  • Mercury poisoning test : Add Hg(0) to quench heterogeneous metal nanoparticles.
  • Dynamic light scattering (DLS) or TEM to detect nanoparticle formation.
  • Kinetic isotope effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates to infer mechanism .

Q. What advanced separation techniques are suitable for isolating byproducts from its reactions?

  • Size-exclusion chromatography (SEC) for high-MW byproducts.
  • Ionic liquid-based extraction to separate phosphorus-containing species.
  • Membrane filtration (e.g., nanofiltration) for scalable purification .

Q. How can machine learning improve the prediction of its reactivity in novel solvent systems?

  • Train models on datasets combining solvent parameters (Hansen solubility, dielectric constant) and reaction outcomes (yield, selectivity).
  • Use platforms like ChemOS or AutoChem to automate hyperparameter tuning.
  • Validate predictions with high-throughput microreactor screening .

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